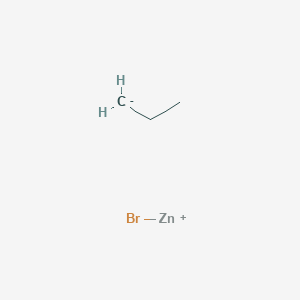
プロピル亜鉛臭化物溶液
概要
説明
Bromozinc(1+);propane is an organozinc compound with the chemical formula CH3CH2CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
科学的研究の応用
Bromozinc(1+);propane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: The compound is employed in the preparation of thin films and other materials through organometallic deposition techniques.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
LED Manufacturing: Propylzinc bromide is utilized in the production of light-emitting diodes (LEDs) due to its reactivity and ability to form stable compounds.
作用機序
Target of Action
Propylzinc bromide solution, with the molecular formula CH3CH2CH2ZnBr , is primarily used as a reagent in various chemical reactions . Its primary targets are organic halides in nickel-catalyzed dehalogenation reactions .
Mode of Action
In the presence of a nickel catalyst, propylzinc bromide interacts with organic halides, replacing the halogen atom with a propyl group . This reaction is a type of nucleophilic substitution, where the propylzinc bromide acts as the nucleophile.
Biochemical Pathways
Its use in the dehalogenation of organic halides suggests that it may play a role in modifying biochemical pathways by altering the structure of organic molecules .
Result of Action
The primary result of propylzinc bromide’s action is the conversion of organic halides into their corresponding organic compounds with a propyl group . This can significantly alter the properties of the original compound, potentially affecting its reactivity, polarity, and other chemical characteristics.
Action Environment
The action of propylzinc bromide is influenced by several environmental factors. Its reactivity can be affected by the presence of other substances, the temperature, and the pH of the solution . It is typically stored at a temperature of 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
Propylzinc bromide can be synthesized by reacting propylmagnesium bromide with zinc chloride. The specific steps are as follows:
- Under anhydrous conditions, propylmagnesium bromide is stirred with zinc chloride dissolved in disulfide.
- The reaction mixture is then filtered to obtain the propylzinc bromide product .
Industrial Production Methods
In industrial settings, the production of propylzinc bromide solution involves similar synthetic routes but on a larger scale. The process requires strict control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining anhydrous conditions and efficient separation of the product .
化学反応の分析
Types of Reactions
Bromozinc(1+);propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nickel-Catalyzed Dehalogenation: Propylzinc bromide is used as a reagent in protocols for the nickel-catalyzed dehalogenation of organic halides.
Tetrahydrofuran (THF): The compound is typically used in THF as a solvent to stabilize the reactive zinc species.
Major Products Formed
The major products formed from reactions involving propylzinc bromide solution depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .
類似化合物との比較
Bromozinc(1+);propane can be compared with other organozinc compounds, such as:
Butylzinc Bromide Solution: Similar in reactivity but with a different alkyl group.
Cyclopropylzinc Bromide Solution: Contains a cyclopropyl group, offering different steric and electronic properties.
Phenylzinc Bromide Solution: Contains a phenyl group, making it suitable for aromatic substitution reactions
Uniqueness
Bromozinc(1+);propane is unique due to its specific alkyl chain length, which provides a balance between reactivity and stability. This makes it a versatile reagent for various synthetic applications .
特性
IUPAC Name |
bromozinc(1+);propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIZKCIGQKZYGR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409363 | |
| Record name | Propylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156567-57-6 | |
| Record name | Propylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


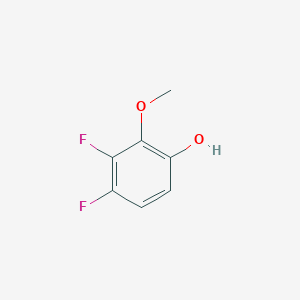
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
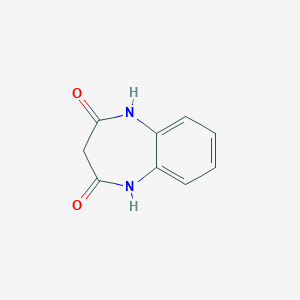
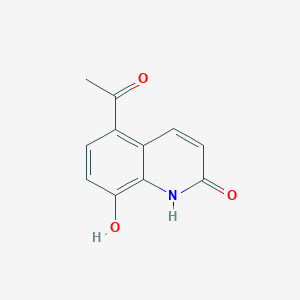
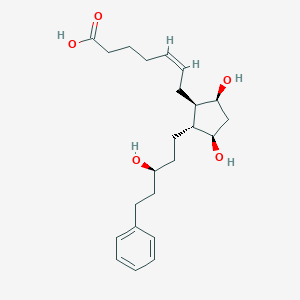
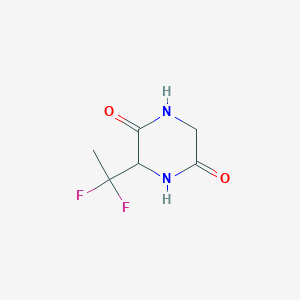


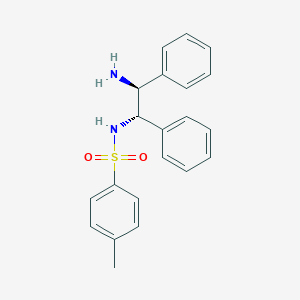
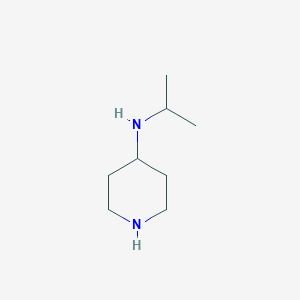
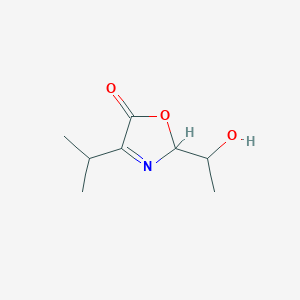
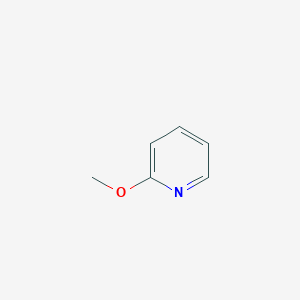
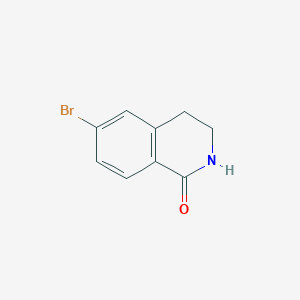
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide](/img/structure/B126389.png)
